4-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}benzamide
Description
Properties
IUPAC Name |
4-[[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c22-20(28)14-5-7-16(8-6-14)23-19(27)13-26-11-9-15(10-12-26)21-24-17-3-1-2-4-18(17)25-21/h1-8,15H,9-13H2,(H2,22,28)(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTKXAOPBNWQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}benzamide typically involves multiple steps, starting with the preparation of the benzimidazole and piperidine intermediates. The benzimidazole can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine derivatives.
The final step involves the coupling of the benzimidazole-piperidine intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the amide or imine functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of secondary amines or alcohols.
Substitution: Introduction of alkyl or aryl groups at the piperidine nitrogen.
Scientific Research Applications
4-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzimidazole moiety is known to bind to various biological targets, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Target Compound
- Core : Benzamide-acetamido-piperidine.
- Key Substituent : 4-(1H-1,3-Benzodiazol-2-yl)piperidin-1-yl.
- Unique Features: Piperidine ring improves solubility and steric adaptability. Benzodiazolyl group provides dual hydrogen-bond donor/acceptor sites for target binding .
Benzoxazole-Based Analogs (e.g., Compounds 8e, 8f)
- Core : Benzamide with thioether-linked benzoxazole.
- Key Substituents : 5-Chloro- or 5-methyl-benzoxazol-2-ylthio.
- Comparison: Benzoxazole introduces sulfur-mediated electron-withdrawing effects, enhancing receptor affinity (e.g., VEGFR-2 inhibition).
Triazole-Thiazole Hybrids (e.g., Compound 9a)
- Core: Benzamide linked to triazole-thiazole-phenoxymethyl.
- Key Substituents: 4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl.
- Comparison: Phenoxymethyl-triazole-thiazole chain increases molecular weight and complexity. Benzodiazolyl group is distal to the core, differing from the target compound’s piperidine integration .
Carbohydrate-Benzamide Hybrid (LS-TG-4P)
Research Findings and Implications
- Molecular Docking : Benzodiazolyl-piperidine’s NH groups may form critical hydrogen bonds with kinase active sites, similar to benzoxazole derivatives’ interactions with VEGFR-2 .
- Solubility : Piperidine in the target compound likely enhances aqueous solubility compared to benzoxazole or carbohydrate hybrids .
- Selectivity : The absence of sulfur (vs. benzoxazole analogs) may reduce off-target effects related to thiol-reactive proteins.
Biological Activity
The compound 4-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}benzamide is a benzamide derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H24N4O2
- Molecular Weight : 368.45 g/mol
Structural Features
The compound features a benzamide core with a piperidine ring and a benzodiazole moiety, which contributes to its biological activity. The presence of these functional groups is critical for its interaction with biological targets.
Research indicates that compounds similar to This compound exhibit various biological activities, primarily through the following mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation or microbial virulence.
- Modulation of Signaling Pathways : It can alter signaling pathways involved in cell survival and apoptosis, making it a candidate for anti-cancer therapies.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, suggesting potential for use in treating infections.
Anticancer Activity
Studies have reported that benzamide derivatives possess significant anticancer properties. For instance:
- Cell Lines Tested : Various human cancer cell lines (e.g., breast, prostate).
- Mechanism : Induction of apoptosis via mitochondrial pathways.
Antimicrobial Activity
Compounds with similar structures have been evaluated for antimicrobial efficacy:
- Pathogens Targeted : Staphylococcus aureus, Escherichia coli, and fungi.
- Efficacy : Demonstrated inhibition of growth at certain concentrations.
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Evaluation :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
